molecular formula C23H22N2O5S B2894598 2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine CAS No. 862793-54-2

2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine

Cat. No.: B2894598
CAS No.: 862793-54-2
M. Wt: 438.5
InChI Key: LGJGLJZYLVIGGW-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine is a complex organic compound that features a furan ring, a methoxyphenyl group, a methylphenylsulfonyl group, and an oxazole ring

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, 2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine could be explored as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the methoxyphenyl and methylphenylsulfonyl groups. The final step usually involves the formation of the oxazole ring under specific reaction conditions such as temperature, pressure, and the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of a nitro group may produce an amine derivative.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine include other oxazole derivatives, furan derivatives, and sulfonyl-containing compounds.

Uniqueness

What sets this compound apart is its combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-16-5-11-19(12-6-16)31(26,27)23-22(30-21(25-23)20-4-3-15-29-20)24-14-13-17-7-9-18(28-2)10-8-17/h3-12,15,24H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJGLJZYLVIGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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